molecular formula C22H30O7 B1678781 Rabdosin C CAS No. 82460-75-1

Rabdosin C

Cat. No. B1678781
CAS RN: 82460-75-1
M. Wt: 406.5 g/mol
InChI Key: OCELUFZNLBUKGF-GFYLTXPOSA-N
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Description

Molecular Structure Analysis

Rabdosin C has a molecular formula of C22H30O7 and a molecular weight of 406.47 . The InChI Key is OCELUFZNLBUKGF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Rabdosin C has a molecular formula of C22H30O7 and a molecular weight of 406.47 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Traditional Medicine and Pharmacological Effects

Rabdosia Rubescens, known for its active components like Rabdosin C, has been utilized in traditional medicine. It contains terpenoids, flavonoids, polysaccharides, and organic acids. Research has shown its effectiveness in heat-clearing, detoxicating, antibacterial, anticancer activities, promoting blood circulation, and pain relief. Its application extends to treating sore throat, rheumatoid arthritis, and various cancers. However, the clinical use of Rabdosia Rubescens is often limited to its fat-soluble components, with less emphasis on its water solubility. There's a need for increased application in prescriptions, Chinese patent medicine, and food therapy to maximize its benefits in medicine and health services (Meng-fan Peng, Bao-song Liu, M. Mao, 2018).

Anticancer Potential

Significant research has been directed towards the anticancer potential of Rabdosia Rubescens. For instance, oridonin, a diterpenoid isolated from Rabdosia Rubescens, has been observed to induce apoptosis in human laryngeal cancer cells. It alters reactive oxygen species (ROS) production and autophagy, promoting apoptosis in cancer cells, suggesting its potential as an anticancer agent (Ning Kang, Shijie Cao, Yan Zhou, Hao He, S. Tashiro, S. Onodera, F. Qiu, T. Ikejima, 2015).

Quality Control and Compound Analysis

Quality evaluation of Rabdosia Rubescens involves advanced techniques like high-performance liquid chromatography for characterizing and quantifying its main constituents. This method has proven effective in assessing the quality of Rabdosia Rubescens from various cultivation regions, indicating the importance of consistent quality control for medicinal applications (Sen Guo, Xueqin Cui, M. Jiang, Lu Bai, Xiaosuai Tian, Tiantian Guo, Qingchao Liu, Li Zhang, Chi-Tang Ho, Naisheng Bai, 2016).

Antithrombotic and Anti-inflammatory Effects

The hot water extract of Rabdosia Rubescens leaves has demonstrated antithrombotic utility. In vitro and in vivo studies showed its ability to inhibit platelet aggregation and thrombosis, correlated with its concentration-dependent inhibition of sP-selectin release. This points to its potential therapeutic application in preventing thrombosis (Yuji Wang, J.I.S. Tang, Haimei Zhu, Xueyun Jiang, Jiawang Liu, Wenyun Xu, Haiping Ma, Qiqi Feng, Jianhui Wu, Ming Zhao, Shiqi Peng, 2015).

properties

IUPAC Name

[11-hydroxy-8-(hydroxymethyl)-7,7-dimethyl-14-methylidene-2,15-dioxo-3-oxatetracyclo[11.2.1.01,10.04,9]hexadecan-9-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O7/c1-11-13-7-14(25)17-21(8-13,18(11)26)19(27)29-16-5-6-20(3,4)15(9-23)22(16,17)10-28-12(2)24/h13-17,23,25H,1,5-10H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCELUFZNLBUKGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC12C(CCC(C1CO)(C)C)OC(=O)C34C2C(CC(C3)C(=C)C4=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701002692
Record name [11-Hydroxy-1-(hydroxymethyl)-2,2-dimethyl-8-methylidene-6,7-dioxodecahydro-6H-6a,9-methanobenzo[b]cyclohepta[d]pyran-11b(1H)-yl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701002692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rabdosin C

CAS RN

82460-75-1
Record name Isodonoiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82460-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rabdosin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082460751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [11-Hydroxy-1-(hydroxymethyl)-2,2-dimethyl-8-methylidene-6,7-dioxodecahydro-6H-6a,9-methanobenzo[b]cyclohepta[d]pyran-11b(1H)-yl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701002692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
Y Takeda, H Otsuka - Studies in Natural Products Chemistry, 1995 - Elsevier
Publisher Summary Plants belonging to the genus Rabdosia (Labiatae) are perennial herbs distributed widely in the world, especially in eastern parts of Africa, India, the Himalayas, …
Number of citations: 51 www.sciencedirect.com
W Wang, L Xuan - Phytochemistry, 2016 - Elsevier
Investigation of the hydrophobic extract of Rabdosia serra (Lamiaceae) led to the isolation of seven ent-6,7-secokaurane diterpenoids rabdosins E–K, along with twelve known ent-…
Number of citations: 15 www.sciencedirect.com
CJ Liu, JC Li, XZ An, RM Cheng, FZ Shen… - Yao xue xue bao …, 1982 - europepmc.org
… The structures of Rabdosin C] - Abstract - Europe PMC … The structures of Rabdosin C] …
Number of citations: 9 europepmc.org
ZY Chen - Zhong yao Tong bao (Beijing, China: 1981), 1985 - europepmc.org
[Antineoplastic action of lasiokaurin and rabdosin C] - Abstract - Europe PMC … [Antineoplastic action of lasiokaurin and rabdosin C] …
Number of citations: 2 europepmc.org
W Tang, G Eisenbrand, W Tang… - Chinese Drugs of Plant …, 1992 - Springer
Several plants of the genus Rabdosia (Lamiaceae) that occur in China have been used in folk medicine as antitumor or antiinflammatory agents. None of these has been officially listed …
Number of citations: 0 link.springer.com
A Amethystoidin - Progress in the Chemist.., of Organic Natural Products - Springer
… umbrosa 99, 100, 101 Rabdosianin A 88, 98, 114 Rabdosianin B 88, 98 Rabdosianin C 88, 98 Rabdosin A 91, 97, 100, 108, 147 Rabdosin B 91, 98, 100, 147 Rabdosin C 91, 97, 100 …
Number of citations: 0 link.springer.com
B Li, X Tian - Phytochemistry, 2001 - Elsevier
Two enmein type diterpenoids, taibaijaponicains A and B, were isolated from the ethanol extract of the leaves and branches of Isodon japonica. Their structures are designated as 6β,…
Number of citations: 33 www.sciencedirect.com
HL Constant - 1996 - search.proquest.com
An HPLC method was developed that could separate all of the major capsaicinoids both quickly and efficiently. This method was then used to analyze the capsaicin content in twenty-…
Number of citations: 2 search.proquest.com
E Fujita, S Johne, R Kasai, M Node, O Tanaka… - Fortschritte der Chemie …, 1984 - Springer
Members of the genus Rabdosia (Labiatae) grow naturally in eastern Asia, but only species found in Japan and China heve been investigated chemically. In Japan, the leaves of …
Number of citations: 114 link.springer.com
HD Sun, ZW Lin, Y Minami… - Yao xue xue bao= Acta …, 1984 - europepmc.org
… The structures of Rabdosin C] …
Number of citations: 7 europepmc.org

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